

# In-Depth Technical Guide: 30-Hydroxylup-20(29)-en-3-one

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## Compound of Interest

Compound Name: 30-Hydroxylup-20(29)-en-3-one

Cat. No.: B114849

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## Introduction

**30-Hydroxylup-20(29)-en-3-one** is a naturally occurring pentacyclic triterpenoid belonging to the lupane class. First isolated from the roots and leaves of *Cassipourea madagascariensis*, this compound is of interest to the scientific community for its potential biological activities.<sup>[1][2][3][4]</sup> As a member of the lupane family, which includes well-studied compounds like lupeol, betulin, and betulinic acid, **30-Hydroxylup-20(29)-en-3-one** is a subject of investigation for its therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic data, isolation protocols, and known biological activities, with a focus on its potential mechanisms of action.

## Chemical Identity and Synonyms

The nomenclature and various identifiers for **30-Hydroxylup-20(29)-en-3-one** are crucial for accurate scientific communication and database searches.

Table 1: IUPAC Name and Synonyms

Category	Identifier
IUPAC Name	(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one[5]
Synonyms	3-Oxolup-20-en-30-ol[5]
30-Hydroxylupenone	
72944-06-0 (CAS Registry Number)[5]	
CHEMBL481051[5]	

## Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of **30-Hydroxylup-20(29)-en-3-one**.

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Formula	C30H48O2	PubChem[5]
Molecular Weight	440.7 g/mol	PubChem[5]
Appearance	Powder	BioCrick[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	BioCrick[4]

Table 3: Spectroscopic Data

Technique	Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 500 MHz)	Data not explicitly available in the searched resources. The structure was confirmed by 1D and 2D NMR techniques. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 125 MHz)	Data not explicitly available in the searched resources. The structure was confirmed by 1D and 2D NMR techniques. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Mass Spectrometry (MS)	Specific fragmentation data not available. The molecular formula suggests a molecular ion peak $[\text{M}]^+$ at $m/z$ 440.7.
Infrared (IR) Spectroscopy	Specific data not available. Expected characteristic peaks for a hydroxyl group ( $\sim 3400\text{ cm}^{-1}$ ) and a ketone carbonyl group ( $\sim 1710\text{ cm}^{-1}$ ).

## Experimental Protocols

### Isolation from *Cassipourea madagascariensis*

The isolation of **30-Hydroxylup-20(29)-en-3-one** was achieved through bioassay-guided fractionation of ethanol extracts from the roots and leaves of *Cassipourea madagascariensis*.  
[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Workflow for Isolation:



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Caption: Isolation workflow for **30-Hydroxylup-20(29)-en-3-one**.

Detailed Methodology (as inferred from the abstract):[\[1\]](#)[\[2\]](#)

- Extraction: The roots and leaves of *C. madagascariensis* were extracted with ethanol.

- **Partitioning:** The crude ethanol extract was subjected to liquid-liquid partitioning between hexane and methanol, followed by chloroform and aqueous methanol to separate compounds based on polarity. The cytotoxic activity was found to be concentrated in the hexane- and chloroform-soluble fractions.
- **Chromatography:** The active fractions were combined and subjected to a series of chromatographic separations, including MCI gel chromatography, followed by reversed-phase preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to yield the pure compound.

## Biological Activity and Mechanism of Action

### Cytotoxicity

**30-Hydroxylup-20(29)-en-3-one** has been evaluated for its cytotoxic effects. In a study by Chaturvedula et al., the compound exhibited weak activity against the A2780 human ovarian cancer cell line.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 4: Cytotoxic Activity

Cell Line	Activity	IC <sub>50</sub> (μM)	Source
A2780 (Human Ovarian Cancer)	Weakly active	Not specified	J. Nat. Prod. 2006, 69, 287-289 <a href="#">[1]</a> <a href="#">[2]</a>

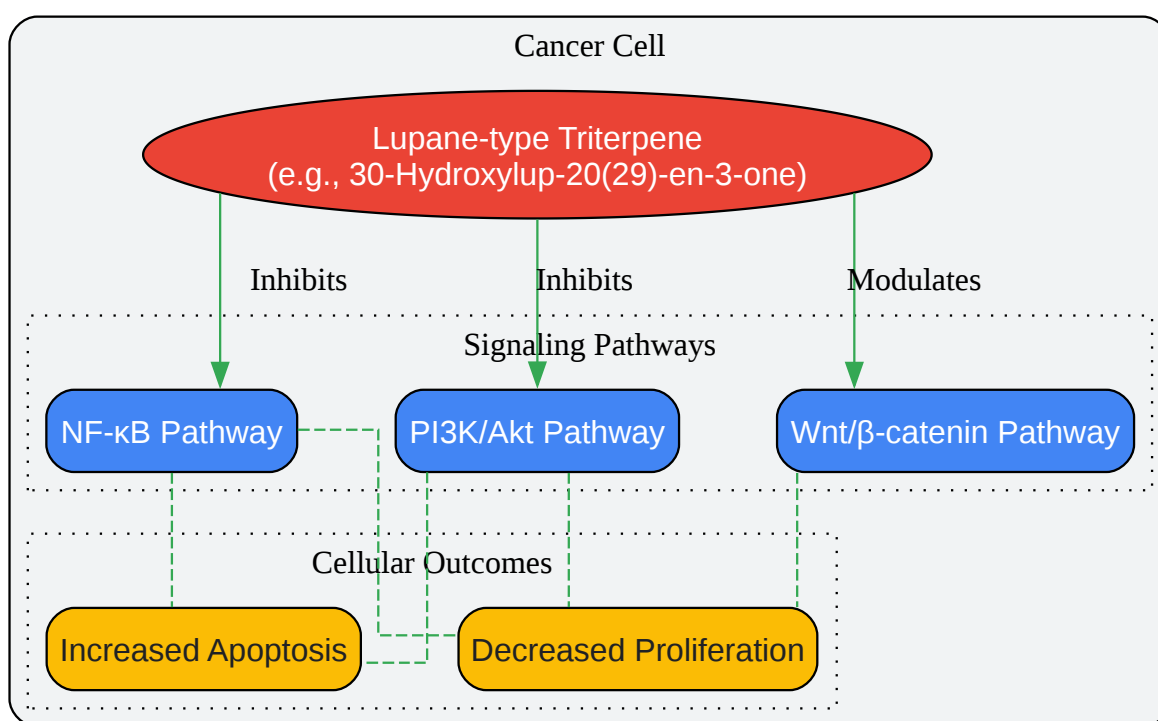
### Potential Signaling Pathways

While the specific signaling pathways modulated by **30-Hydroxylup-20(29)-en-3-one** have not been explicitly elucidated, its structural classification as a lupane-type triterpene suggests potential interactions with pathways known to be affected by related compounds. Lupane triterpenes are recognized for their ability to modulate multiple signaling cascades involved in cancer cell proliferation, survival, and apoptosis.[\[6\]](#)[\[7\]](#)

Key signaling pathways potentially influenced by lupane triterpenes include:

- **NF-κB Pathway:** Inhibition of NF-κB activation and its nuclear translocation can suppress the expression of genes involved in inflammation, cell proliferation, and survival.

- **PI3K/Akt Pathway:** This is a crucial cell survival pathway that is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
- **Wnt/ $\beta$ -catenin Pathway:** Aberrant activation of this pathway is implicated in various cancers. Modulation of this pathway can affect cell fate, proliferation, and migration.
- **Apoptosis Pathways:** Lupane triterpenes can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the regulation of Bcl-2 family proteins and the activation of caspases.



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Caption: Potential signaling pathways modulated by lupane triterpenes.

## Conclusion

**30-Hydroxylup-20(29)-en-3-one** is a lupane-type triterpene with a defined chemical structure and known physicochemical properties. While its biological activity has been preliminarily

investigated, showing weak cytotoxicity against an ovarian cancer cell line, further in-depth studies are required to fully elucidate its therapeutic potential and mechanism of action. The information presented in this guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, providing a foundation for future investigations into this and related compounds.

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